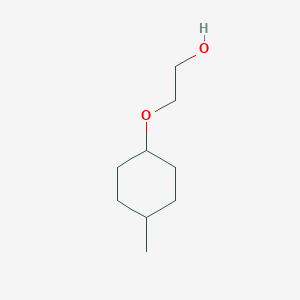

2-(4-Methylcyclohexoxy)ethanol

Description

Contextualization within Cyclic Ether-Alcohol Systems

2-(4-Methylcyclohexoxy)ethanol belongs to the class of compounds known as ether-alcohols, which possess at least one ether linkage and one hydroxyl group. mdpi.com Specifically, it is a cyclic ether-alcohol, characterized by a cyclohexane (B81311) ring attached to an ethoxy alcohol moiety. The structure consists of a 4-methylcyclohexyl group bonded via an ether oxygen to an ethanol (B145695) backbone.

The interplay between the ether and alcohol functionalities within the same molecule gives rise to a unique set of chemical and physical properties. mdpi.com The hydroxyl group can participate in hydrogen bonding, both as a donor and an acceptor, which typically leads to higher boiling points and greater water solubility compared to analogous ethers without the hydroxyl group. byjus.com The ether group, on the other hand, can only act as a hydrogen bond acceptor. msu.edu The presence of both groups allows for complex intermolecular and, depending on the chain length between the two functionalities, intramolecular hydrogen bonding, which influences properties like viscosity and density. researchgate.netacs.org

The synthesis of such compounds can generally be approached through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.org For this compound, this would theoretically involve the reaction of a 4-methylcyclohexanolate with a haloethanol, or a salt of ethylene (B1197577) glycol with a 4-methylcyclohexyl halide. vaia.comyoutube.com Another potential route is the acid-catalyzed reaction between an alcohol and an alkene or epoxide; for instance, reacting 4-methylcyclohexanol (B52717) with ethylene oxide.

Academic Significance and Research Gaps in Ether-Substituted Alcohols

Ether-substituted alcohols, often referred to as glycol ethers, are of significant academic and industrial interest. They are widely used as solvents in paints, varnishes, and cleaning fluids due to their ability to dissolve a wide range of substances. specialchem.com Their bifunctional nature makes them valuable as chemical intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. connectchemicals.com Research into ether-alcohols often focuses on structure-property relationships, exploring how the arrangement and nature of the alkyl groups and the distance between the ether and hydroxyl functions affect their physical and chemical behavior. researchgate.netacs.org

The most significant research gap concerning this compound is the compound itself. There is a clear lack of published experimental data on its synthesis, physical properties, and reactivity. While the general reactions of primary alcohols (oxidation to aldehydes and carboxylic acids, esterification, dehydration) and the relative inertness of the cyclohexyl ether bond are well-established, their specific kinetics and outcomes for this molecule have not been documented. libretexts.orgbritannica.com

This void in the literature represents an opportunity for foundational chemical research. A systematic study of this compound could provide valuable data points for understanding how the bulky, non-polar 4-methylcyclohexyl group influences the reactivity of the primary alcohol. Furthermore, detailed characterization would contribute to the broader database of ether-alcohols, aiding in the development of predictive models for solvent properties and reactivity.

Predicted Physicochemical Data

Given the absence of experimental data, the following tables provide estimated properties for this compound based on the known properties of structurally related compounds like 4-methylcyclohexanol and other ether-alcohols.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | Structural analysis |

| Molecular Weight | 158.24 g/mol | Based on molecular formula |

| Appearance | Colorless liquid | Analogy with similar ether-alcohols |

| Boiling Point | ~210-230 °C | Higher than 4-methylcyclohexanol (173 °C) due to increased molecular weight and ether linkage |

| Density | ~0.95 g/cm³ | Interpolated from related cyclohexyl derivatives and ether-alcohols |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Signals |

|---|---|

| ¹H NMR | Broad singlet for -OH proton; multiplet for -CH-O- proton on the cyclohexane ring; triplets for the -CH₂-O- and -CH₂-OH protons of the ethanol moiety; complex multiplets for other cyclohexane ring protons; doublet for the methyl group. |

| ¹³C NMR | Signal for the carbon bearing the hydroxyl group (~60-65 ppm); signal for the carbon-oxygen bond in the ether linkage (~70-80 ppm); various signals for the cyclohexane ring carbons; signal for the methyl carbon. |

Detailed Research Findings

A comprehensive search of the scientific literature and chemical databases did not yield any specific experimental research findings for this compound. The information presented in this article is therefore based on established principles of organic chemistry and extrapolations from known data of analogous compounds.

The reactivity of this compound can be predicted based on its two functional groups.

Alcohol Group Reactions : The primary alcohol group is expected to undergo typical oxidation reactions. libretexts.org Using a mild oxidizing agent would likely yield the corresponding aldehyde, 2-(4-methylcyclohexoxy)acetaldehyde. Stronger oxidation would produce the carboxylic acid, 2-(4-methylcyclohexoxy)acetic acid. chemguide.co.uk It would also be susceptible to esterification with carboxylic acids or their derivatives and could undergo dehydration under harsh acidic conditions. libretexts.org

Ether Group Reactions : The ether linkage, particularly an alkyl ether like this one, is generally stable and unreactive under most conditions. msu.edu Cleavage of the ether bond would require harsh reagents, such as strong acids (e.g., HBr or HI). acs.org

The synthesis would most plausibly be achieved via the Williamson ether synthesis. wikipedia.org This could involve deprotonating 4-methylcyclohexanol with a strong base like sodium hydride to form the corresponding alkoxide, followed by an Sₙ2 reaction with 2-chloroethanol (B45725). vaia.comyoutube.com

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H18O2 |

|---|---|

Poids moléculaire |

158.24 g/mol |

Nom IUPAC |

2-(4-methylcyclohexyl)oxyethanol |

InChI |

InChI=1S/C9H18O2/c1-8-2-4-9(5-3-8)11-7-6-10/h8-10H,2-7H2,1H3 |

Clé InChI |

JNHPAEUNRQLOLE-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(CC1)OCCO |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 2 4 Methylcyclohexoxy Ethanol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. msu.edu For an ether like 2-(4-Methylcyclohexoxy)ethanol, the most logical disconnection is at the carbon-oxygen bond of the ether linkage. amazonaws.com This approach reveals two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the cyclohexyl oxygen and the ethoxy group's first carbon (C-O bond disconnection). This suggests an S\textsubscript{N}2-type reaction between a 4-methylcyclohexoxide nucleophile and an electrophilic 2-carbon unit.

Precursors: 4-Methylcyclohexanol (B52717) and a two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Pathway B: Disconnection of the bond between the 4-methylcyclohexyl ring and the ether oxygen. This pathway implies a reaction between a 2-hydroxyethoxide nucleophile and a 4-methylcyclohexyl electrophile.

Precursors: Ethylene glycol and an activated 4-methylcyclohexyl derivative, such as 4-methylcyclohexyl bromide or tosylate.

Both pathways lead to readily accessible precursors, but their practical application involves different challenges, particularly concerning reaction mechanisms and potential side reactions.

| Pathway | Bond Disconnected | Key Precursors (Reactants) | General Reaction Type |

|---|---|---|---|

| A | (4-Methylcyclohexyl)O–CH₂CH₂OH | 4-Methylcyclohexanol and Ethylene Oxide (or 2-Chloroethanol) | Nucleophilic attack by alcohol/alkoxide |

| B | 4-Methylcyclohexyl–OCH₂CH₂OH | Ethylene Glycol and 4-Methylcyclohexyl Halide (or Tosylate) | Williamson Ether Synthesis |

Classical and Modern Synthetic Routes to Alkyl Cyclohexyl Ethers and Ethoxy Derivatives

Several established methods for ether synthesis can be adapted to produce this compound.

The Williamson ether synthesis is a widely used method for preparing both symmetrical and asymmetrical ethers via an S\textsubscript{N}2 reaction between an alkoxide and an organohalide. wikipedia.orgbyjus.com When applied to this compound, this strategy corresponds to Pathway B from the retrosynthetic analysis. The reaction would involve the deprotonation of ethylene glycol to form a sodium salt, which then acts as a nucleophile to displace a halide (e.g., Br⁻) or another good leaving group (e.g., tosylate) from a 4-methylcyclohexyl derivative.

However, this approach faces a significant limitation. The Williamson synthesis is most effective for primary alkyl halides. masterorganicchemistry.com 4-Methylcyclohexyl halides are secondary halides. Consequently, the strongly basic alkoxide nucleophile can promote a competing E2 elimination reaction, leading to the formation of 4-methylcyclohexene (B165706) as a major byproduct and reducing the yield of the desired ether. masterorganicchemistry.com

This strategy, which aligns with Pathway A, involves the O-alkylation of 4-methylcyclohexanol. organic-synthesis.com The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This potent nucleophile then reacts with an alkylating agent like 2-chloroethanol in an S\textsubscript{N}2 reaction.

Reaction Scheme: 4-Methylcyclohexanol + NaH → Sodium 4-methylcyclohexoxide + H₂ Sodium 4-methylcyclohexoxide + ClCH₂CH₂OH → this compound + NaCl

This route is generally more favorable than the one described in 2.2.1 because the electrophile (2-chloroethanol) is a primary halide, which is ideal for S\textsubscript{N}2 reactions and minimizes the competing elimination reaction. masterorganicchemistry.com

| Reactants | Alkyl Halide Type | Primary Reaction | Major Side Reaction | Feasibility |

|---|---|---|---|---|

| Sodium 2-hydroxyethoxide + 4-Methylcyclohexyl Bromide | Secondary | SN2 | E2 Elimination | Low to Moderate |

| Sodium 4-methylcyclohexoxide + 2-Chloroethanol | Primary | SN2 | Minimal | High |

The reaction of an alcohol with an epoxide is an effective method for forming β-hydroxy ethers. wikipedia.org The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even by a neutral alcohol. chemistrysteps.comopenstax.org To synthesize this compound, 4-methylcyclohexanol can be reacted directly with ethylene oxide. This reaction can be performed under either acidic or basic conditions. jsynthchem.comlibretexts.org

Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a much better electrophile. openstax.org The alcohol (4-methylcyclohexanol) then attacks one of the carbons of the protonated epoxide in an S\textsubscript{N}2-like manner. libretexts.org

Base-Catalyzed Ring Opening: Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile. openstax.org This alkoxide then attacks the less sterically hindered carbon of the epoxide ring, cleaving the C-O bond. openstax.org For the symmetrical ethylene oxide, attack occurs at either carbon.

This method is often highly efficient and avoids the use of alkyl halides, making it an attractive synthetic route.

Stereoselective Synthesis of this compound Isomers

The this compound molecule possesses two stereocenters at positions 1 and 4 of the cyclohexane (B81311) ring. This gives rise to cis and trans diastereomers. The stereochemical outcome of the synthesis is primarily determined by the stereochemistry of the 4-methylcyclohexanol precursor.

A diastereoselective synthesis of a specific isomer of this compound can be achieved by starting with a stereochemically pure isomer of 4-methylcyclohexanol.

Synthesis of cis-2-(4-Methylcyclohexoxy)ethanol: Starting with pure cis-4-methylcyclohexanol and using a synthetic method that does not invert the stereocenter at C1 (such as the Williamson ether synthesis or epoxide ring-opening), the cis configuration will be retained in the final product.

Synthesis of trans-2-(4-Methylcyclohexoxy)ethanol: Similarly, using trans-4-methylcyclohexanol as the starting material will yield the trans product.

The key to this approach is the initial stereoselective synthesis or separation of the cis and trans isomers of 4-methylcyclohexanol. These can be prepared, for example, by the stereoselective reduction of 4-methylcyclohexanone (B47639).

While chiral auxiliaries are powerful tools for controlling stereochemistry in many organic syntheses, their application here would be most relevant for achieving enantioselective synthesis (producing a single enantiomer) rather than diastereoselective synthesis. wikipedia.orgsigmaaldrich.com For controlling the relative cis/trans stereochemistry, the most direct pathway is to utilize a precursor where that relationship is already established.

Enantioselective Catalytic Methods for Alcohol Derivatives

The synthesis of chiral derivatives of this compound, where stereocenters exist in the 4-methylcyclohexyl ring, presents a significant challenge. Enantioselective catalysis offers a powerful tool to control the stereochemistry of these derivatives. While specific enantioselective methods for this compound are not extensively documented, principles from asymmetric synthesis of related chiral alcohols and ethers can be applied.

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of complex cyclic molecules. For instance, the use of chiral aminocatalysts, such as diphenylprolinol TMS-ether, has been successful in domino reactions to create polyfunctionalized cyclohexene (B86901) derivatives with excellent stereoselectivity (dr = 91:9 to >95:5, ee = 94 to >99%). rsc.org This approach could potentially be adapted to construct a chiral 4-methylcyclohexyl precursor, which could then be subjected to etherification.

Another relevant strategy is the dynamic kinetic resolution (DKR) of racemic alcohols. This method combines a rapid racemization of the starting alcohol with a highly enantioselective enzymatic or chemo-catalytic reaction. Lipases are commonly employed for the kinetic resolution of racemic alcohols, and when coupled with a metal catalyst for in-situ racemization, can provide high yields of enantiomerically pure products. encyclopedia.pubmdpi.com For example, a DKR of a racemic 4-methylcyclohexanol derivative could be envisioned, followed by etherification to yield an enantiomerically enriched this compound derivative.

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective approach to chiral alcohol synthesis. nih.govmdpi.com Oxidoreductases and aminotransferases are particularly useful for producing chiral alcohols and amino alcohols. researchgate.net A biocatalytic asymmetric reduction of a prochiral 4-methylcyclohexanone derivative could yield a chiral 4-methylcyclohexanol precursor with high enantiomeric excess, which would then be etherified to produce the desired chiral ether. nih.gov

Table 1: Comparison of Potential Enantioselective Methods for 4-Methylcyclohexanol Derivatives

| Catalytic Method | Catalyst Type | Potential Advantages | Potential Challenges |

| Organocatalysis | Chiral amines (e.g., prolinol ethers) | High enantioselectivity, metal-free | Substrate scope may be limited |

| Dynamic Kinetic Resolution | Lipase and metal catalyst (e.g., Ru, Fe, V) | High yield of a single enantiomer | Compatibility of enzyme and metal catalyst |

| Biocatalysis | Oxidoreductases, whole cells | High selectivity, mild conditions, sustainable | Enzyme stability and substrate specificity |

Investigation of Catalytic Systems for Etherification Reactions

The core transformation in the synthesis of this compound is the etherification of 4-methylcyclohexanol. This can be achieved through various catalytic systems, including both homogeneous and heterogeneous catalysts.

A common method for this type of etherification is the reaction of an alcohol with an epoxide, in this case, 4-methylcyclohexanol with ethylene oxide. This reaction is typically catalyzed by either an acid or a base. Lewis acids are effective catalysts for such reactions. For instance, metal triflates have been shown to be highly active and selective catalysts for the etherification of glycerol (B35011) with short-chain alkyl alcohols. acs.org A similar Lewis acid-catalyzed approach could be applied to the reaction of 4-methylcyclohexanol with ethylene oxide.

Heterogeneous acid catalysts offer advantages in terms of catalyst separation and reusability, contributing to more sustainable processes. Zeolites, such as H-Beta, have demonstrated high selectivity in the etherification of biomass-derived alcohols with alkenes. researchgate.net The acidic sites within the zeolite pores can facilitate the etherification reaction, and the hydrophobicity of the zeolite can be tuned to enhance catalytic performance for specific reactions. mdpi.com A solid acid catalyst could be employed for the reaction between 4-methylcyclohexanol and ethylene oxide or a related two-carbon electrophile.

Transition metal catalysts have also been explored for etherification reactions. A titanium oxide-supported molybdenum oxide catalyst has been developed for the versatile etherification of alcohols with allyl alcohol, proceeding via dehydration. rsc.org While the substrate is different, the principle of using a supported metal oxide catalyst for alcohol etherification is applicable.

Table 2: Catalytic Systems for Alcohol Etherification

| Catalyst Type | Example | Reaction Type | Key Features |

| Homogeneous Lewis Acid | Metal Triflates (e.g., Bi(OTf)₃) | Alcohol + Alcohol/Epoxide | High activity and selectivity. acs.org |

| Heterogeneous Acid | H-Beta Zeolite | Alcohol + Alkene | Reusable, high selectivity, solventless potential. researchgate.net |

| Heterogeneous Metal Oxide | MoO₃/TiO₂ | Alcohol + Allyl Alcohol | Reusable, halide-free, solvent-free potential. rsc.org |

Principles of Sustainable Synthesis in the Production of Complex Ethers

The principles of green chemistry provide a framework for developing more environmentally benign synthetic routes to complex ethers like this compound. yale.edumsu.educonsensus.app These principles focus on maximizing efficiency and minimizing environmental impact.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For the synthesis of this compound, an addition reaction, such as the direct reaction of 4-methylcyclohexanol with ethylene oxide, would have a 100% theoretical atom economy.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. bdu.ac.in Catalysts reduce waste by being used in small amounts and being recyclable. The use of heterogeneous catalysts, such as zeolites or supported metal oxides, is particularly advantageous as it simplifies product purification and catalyst reuse. researchgate.netacs.org

Use of Renewable Feedstocks: Whenever feasible, raw materials should be renewable. While 4-methylcyclohexanol is traditionally derived from petrochemical sources, there is growing research into producing cyclic alcohols from biomass.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives. bdu.ac.in Solventless reaction conditions, where the reactants themselves act as the solvent, are ideal. The use of heterogeneous catalysts can often facilitate solvent-free reactions. researchgate.net

Energy Efficiency: Synthetic methods should be designed for energy efficiency. Conducting reactions at ambient temperature and pressure is ideal. The development of highly active catalysts can help to lower the energy requirements of the reaction.

By integrating these principles, the synthesis of this compound can be made more sustainable. For example, a process utilizing a recyclable solid acid catalyst under solvent-free conditions for the direct addition of ethylene oxide to bio-derived 4-methylcyclohexanol would represent a significant step towards a greener synthesis of this complex ether.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylcyclohexoxy Ethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-(4-methylcyclohexoxy)ethanol in solution. It provides precise information on the chemical environment of each nucleus, their connectivity, and spatial relationships, which is crucial for determining the molecule's configuration and predominant conformations.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental characterization. In the ¹H NMR spectrum, protons adjacent to the ether oxygen are expected to resonate in the range of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom. libretexts.orgopenstax.orgpressbooks.publibretexts.org Similarly, the protons on the carbon bearing the hydroxyl group would also appear in this region. The protons of the cyclohexyl ring and the methyl group would appear further upfield.

In the ¹³C NMR spectrum, carbons bonded to the ether oxygen typically absorb in the 50-80 ppm range. openstax.orgpressbooks.pub The carbon attached to the hydroxyl group would also fall within a similar region, generally between 50-65 ppm.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals and for revealing the intricate structural details.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons throughout the molecule. For instance, it would reveal the connectivity from the hydroxyl-bearing methylene (B1212753) group through the ethoxy bridge to the proton on the substituted carbon of the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton, for example, by correlating the protons of the methyl group to the C4 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is critical for determining the stereochemistry, such as the cis or trans relationship between the methyl group and the ethoxy substituent on the cyclohexane ring, by observing which protons are spatially close to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles, as direct experimental data is not readily available in published literature.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~0.9 | Doublet |

| Cyclohexyl -CH₂- | 1.0 - 1.8 | Multiplet |

| Cyclohexyl -CH- (at C4) | 1.4 - 2.0 | Multiplet |

| -OH | Variable (e.g., 2.0 - 2.5) | Singlet (broad) |

| -O-CH₂-CH₂-OH | ~3.5 - 3.7 | Multiplet |

| -O-CH₂-CH₂-OH | ~3.6 - 3.8 | Multiplet |

| Cyclohexyl -CH-O- | ~3.3 - 3.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~22 |

| Cyclohexyl -CH₂- | 25 - 35 |

| Cyclohexyl -CH- (at C4) | ~30 - 35 |

| Cyclohexyl -CH-O- | ~75 - 80 |

| -O-CH₂-CH₂-OH | ~70 |

| -O-CH₂-CH₂-OH | ~62 |

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the methyl and ethoxy groups on the cyclohexane ring. The chair conformation of the cyclohexane ring will further influence the axial or equatorial positions of these substituents. NOESY is a powerful tool for distinguishing between these stereoisomers. For example, in the trans isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5, which would differ from the correlations observed for the cis isomer.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide information on conformational dynamics, such as the rate of chair-flipping of the cyclohexane ring. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info A strong C-O stretching band for the ether linkage is anticipated in the 1050-1150 cm⁻¹ range. libretexts.orgopenstax.orgpressbooks.publibretexts.org Another distinct C-O stretching vibration from the alcohol moiety would also be present in a similar region. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-C bond vibrations within the cyclohexane ring and the C-H symmetric stretching modes are typically strong in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, which can be monitored using Raman spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Predicted values based on typical functional group absorptions.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | IR | 1050 - 1150 | Strong |

| C-O Stretch (Alcohol) | IR | ~1050 | Strong |

High-Resolution Mass Spectrometry and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula. The fragmentation patterns observed in the mass spectrum, typically obtained through electron ionization (EI), offer a roadmap for the molecule's structure.

Key fragmentation pathways for ether-alcohols like this would include:

Alpha-cleavage: This is a common fragmentation for ethers and alcohols. Cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a resonance-stabilized oxonium ion. For example, cleavage of the bond between the ethoxy group and the cyclohexane ring.

Cleavage of the C-O bond: Heterolytic cleavage of the ether bond can result in the formation of a cyclohexyl cation or an ethoxyethanol radical.

Loss of water: Dehydration is a characteristic fragmentation of alcohols, leading to a peak at M-18.

Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo characteristic fragmentations, often involving the loss of small neutral molecules like ethene.

Studies on the fragmentation of compounds like methyl cyclohexyl ether and other complex cyclic ethers provide a basis for predicting these pathways. acs.orgnsf.govnih.gov

Table 4: Plausible Mass Spectrometry Fragments for this compound (Note: m/z values are nominal and based on likely fragmentation patterns.)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 140 | [C₉H₁₆O]⁺ | Loss of H₂O (M-18) |

| 113 | [C₇H₁₃O]⁺ | Cleavage of the ethoxy group |

| 97 | [C₇H₁₃]⁺ | Loss of the ethoxyethanol group |

| 57 | [C₄H₉]⁺ | Fragmentation of the cyclohexane ring |

Theoretical and Computational Investigations of 2 4 Methylcyclohexoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. These methods, however, have not been specifically applied to 2-(4-Methylcyclohexoxy)ethanol in published research.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Geometries

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the optimized, low-energy three-dimensional arrangements of atoms in a molecule. Studies on related molecules, such as cyclohexane (B81311) derivatives and simple ethers, routinely employ these methods to predict bond lengths, bond angles, and dihedral angles. For this compound, such calculations would reveal the precise geometry of both the 4-methylcyclohexyl ring and the ethoxyethanol side chain, including the orientation of the ether linkage. However, no specific studies have published these geometric parameters for the title compound.

Table 4.1.1: Hypothetical Data Table of Optimized Ground State Geometries of this compound

| Parameter | Hypothetical Value (DFT/B3LYP/6-31G*) |

| C-O (ether) bond length | Data not available |

| O-C-C-O dihedral angle | Data not available |

| C-O-C bond angle | Data not available |

| Cyclohexane ring conformation | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical as no published data exists.

Molecular Orbital Analysis and Electronic Distribution

Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability. While the principles of molecular orbital theory are well-established, specific calculations detailing the HOMO-LUMO gap, electron density distribution, and electrostatic potential maps for this compound have not been reported in the scientific literature.

Conformational Landscape Analysis and Potential Energy Surfaces

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics force fields and molecular dynamics simulations are commonly used to explore the conformational space of flexible molecules. These methods could be used to identify the various chair and boat conformations of the cyclohexane ring, as well as the different orientations (gauche, anti) of the side chain. Such simulations would provide insight into the dynamic behavior of the molecule. To date, no such studies have been published for this compound.

Free Energy Calculations for Conformer Equilibria

By calculating the free energy of different conformers, it is possible to predict their relative populations at equilibrium. For this compound, this would involve assessing the energetic penalties of axial versus equatorial substitution on the cyclohexane ring and the steric interactions within the side chain. Without specific computational studies, the equilibrium distribution of its conformers remains undetermined.

Table 4.2.2: Illustrative Table of Relative Free Energies of Hypothetical Conformers of this compound

| Conformer | Relative Free Energy (kcal/mol) |

| Equatorial-anti | Data not available |

| Equatorial-gauche | Data not available |

| Axial-anti | Data not available |

| Axial-gauche | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical as no published data exists.

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and identifying unknown compounds. However, no published research has presented computationally predicted spectroscopic data for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, offering a window into the transient and high-energy states that are often difficult to observe experimentally. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediates, and transition states involved in the transformation of reactants to products.

Transition State Theory (TST) is a cornerstone of reaction kinetics, postulating a quasi-equilibrium between reactants and an activated complex, known as the transition state. fiveable.me The rate of a reaction is then determined by the rate at which this transition state complex proceeds to the product. Computational chemistry allows for the precise location of these transition states on a potential energy surface and the calculation of their energies. fiveable.me

For alcohol reactions, such as oxidation or dehydration, TST is instrumental in predicting reaction rates and understanding the factors that influence them. For instance, in the oxidation of a secondary alcohol, computational models can elucidate the structure of the transition state, revealing key interactions between the alcohol, the oxidizing agent, and any catalysts involved. caltech.eduresearchgate.net In the context of this compound, the hydroxyl group can undergo various reactions, and TST can be applied to model, for example, its reaction with a hydroxyl radical. Studies on simpler alcohols like ethanol (B145695) have shown that H-abstraction can occur at different sites, and computational methods can determine the preferred reaction channel by comparing the energy barriers of the various possible transition states. researchgate.net

The following table outlines key parameters that can be calculated using TST for hypothetical reactions of the alcohol moiety in this compound.

| Parameter | Description | Significance for this compound Reactions |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature sensitivity of reactions like oxidation or etherification. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Directly relates to the reaction rate constant via the Eyring equation. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy between the reactants and the transition state. | Provides insight into the heat absorbed or released in forming the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy between the reactants and the transition state. | Reflects the degree of order in the transition state compared to the reactants. |

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. fiveable.me By plotting the energy of the system against the reaction coordinate, a potential energy profile is generated, which provides a visual representation of the reaction mechanism, including intermediates and transition states.

For this compound, key chemical transformations could include the cleavage of the ether bond or reactions at the alcohol functional group. study.comlibretexts.org For instance, the acid-catalyzed cleavage of the ether linkage would proceed through a protonated ether intermediate. libretexts.org A reaction coordinate analysis would map the energy changes as the C-O bond is broken and a new bond is formed with a nucleophile.

Similarly, the oxidation of the secondary alcohol to a ketone could be analyzed. The reaction coordinate would trace the pathway from the alcohol, through a transition state, to the final ketone product. Computational studies on similar alcohol oxidations have demonstrated the ability to map out complex reaction pathways involving multiple steps, such as substitution, deprotonation, and β-hydride elimination. caltech.eduresearchgate.net

Solvation Models and Implicit/Explicit Solvent Effects in Computational Studies

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. ucsb.edu Computational chemistry accounts for these solvent effects through various solvation models, which can be broadly categorized as implicit or explicit. ucsb.eduwikipedia.org

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. q-chem.com Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.orggithub.io These models are computationally efficient and can provide a good approximation of bulk solvent effects. wikipedia.org

Explicit Solvation Models involve including a discrete number of solvent molecules in the computational model. ucsb.edu This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are particularly important for alcohols. ucsb.edu However, this method is computationally more demanding due to the increased number of atoms in the system. q-chem.com Hybrid models, which combine an explicit representation of the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. nih.gov

For a molecule like this compound, the choice of solvation model would depend on the specific reaction being studied. For example, in a reaction where hydrogen bonding between the hydroxyl group and a protic solvent is expected to play a crucial role in stabilizing the transition state, an explicit or hybrid model might be more appropriate. Conversely, for a general understanding of the effect of solvent polarity on a reaction, an implicit model could be sufficient. caltech.edu

The table below summarizes the characteristics of different solvation models and their applicability to studying this compound.

| Solvation Model | Description | Advantages for Studying this compound | Disadvantages for Studying this compound |

| Implicit (e.g., PCM, SMD, COSMO) | Solvent is a continuous dielectric medium. wikipedia.orggithub.io | Computationally efficient, good for assessing bulk solvent effects on reaction energetics. wikipedia.org | Does not account for specific local interactions like hydrogen bonding. wikipedia.org |

| Explicit | Individual solvent molecules are included in the calculation. ucsb.edu | Accurately models specific solute-solvent interactions, such as hydrogen bonds to the ether oxygen or hydroxyl group. ucsb.edu | Computationally expensive, requires extensive sampling of solvent configurations. q-chem.com |

| Hybrid (Explicit + Implicit) | The first solvation shell is treated explicitly, and the bulk solvent is a continuum. nih.gov | Balances the accuracy of specific interactions with computational efficiency. | Can be more complex to set up and may require careful parameterization. |

Structure Reactivity Relationships and Mechanistic Studies of 2 4 Methylcyclohexoxy Ethanol

Influence of the Cyclohexyl Ring and Methyl Group on Chemical Reactivity

The chemical reactivity of 2-(4-Methylcyclohexoxy)ethanol is significantly influenced by the structural characteristics of the 4-methylcyclohexyl group. This bulky, non-polar moiety imparts specific steric and electronic effects that modulate the reactivity of the adjacent ether and alcohol functional groups.

Steric and Electronic Effects on Reaction Centers

The spatial arrangement and electron-donating properties of the 4-methylcyclohexyl group play a crucial role in dictating the accessibility and reactivity of the ether oxygen and the hydroxyl group.

Steric Effects:

Electronic Effects:

Alkyl groups, including the 4-methylcyclohexyl group, are generally considered to be weakly electron-donating through an inductive effect (+I). brilliant.orgksu.edu.sa This effect involves the donation of electron density through the sigma (σ) bonds, which can influence the reactivity of the molecule. wikipedia.org The electron-donating nature of the 4-methylcyclohexyl group can increase the electron density on the ether oxygen, potentially making it a stronger Lewis base and more susceptible to protonation in acidic media. However, this electronic effect is generally considered to be less significant than the steric effects imposed by the bulky ring structure. dalalinstitute.com

Table 1: Summary of Steric and Electronic Effects of the 4-Methylcyclohexyl Group

| Effect | Description | Impact on Reactivity |

| Steric Hindrance | The bulky nature of the cyclohexyl ring and methyl group physically obstructs access to the ether oxygen and adjacent carbons. wikipedia.org | Decreases the rate of reactions requiring nucleophilic attack at or near the ether linkage, particularly SN2 reactions. dalalinstitute.comnih.gov |

| Inductive Effect (+I) | The alkyl group weakly donates electron density through the sigma bond framework. brilliant.orgksu.edu.sa | Slightly increases the basicity of the ether oxygen, potentially enhancing its reactivity towards strong acids. wikipedia.org |

Conformational Dynamics and Their Impact on Reaction Pathways

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. pressbooks.pub The substituent on the cyclohexane ring, in this case, the -O-CH₂CH₂OH group and the methyl group, can occupy either an axial or an equatorial position.

The two chair conformations of a substituted cyclohexane can interconvert through a process called ring flipping. pressbooks.pub For monosubstituted cyclohexanes, the conformation in which the substituent occupies the equatorial position is generally more stable due to reduced steric strain from 1,3-diaxial interactions. libretexts.org In the case of 4-methylcyclohexoxy ethanol (B145695), the bulky 4-methylcyclohexoxy group will strongly prefer the equatorial position to minimize these unfavorable steric interactions. pressbooks.publibretexts.org

Reactivity of the Ethanol Moiety in Ether-Alcohol Systems

The presence of both an ether and a primary alcohol functional group within the same molecule gives this compound a versatile chemical character. The reactivity of the ethanol moiety is a key aspect of its chemical behavior.

Nucleophilic and Electrophilic Characteristics of the Hydroxyl Group

The hydroxyl (-OH) group of the ethanol moiety can act as both a nucleophile and an electrophile, depending on the reaction conditions. msu.edu

Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. msu.edu It can attack electron-deficient centers (electrophiles). This nucleophilicity is fundamental to many of its reactions, such as esterification or the Williamson ether synthesis, where the alcohol is first deprotonated to form a more potent nucleophile, the alkoxide. purdue.edu

Electrophilic Character: While less common, the carbon atom bonded to the hydroxyl group can act as an electrophile. For the hydroxyl group to function as a good leaving group, it must first be protonated by an acid. pearson.com This converts the poor leaving group, hydroxide (HO⁻), into a much better leaving group, water (H₂O). A nucleophile can then attack the carbon atom in a substitution reaction. pearson.com

Table 2: Dual Reactivity of the Hydroxyl Group

| Role | Conditions | Description | Example Reaction Type |

| Nucleophile | Neutral or basic | The lone pairs on the oxygen atom attack an electrophilic center. msu.edu | Esterification |

| Electrophile | Acidic | The hydroxyl group is protonated to form a good leaving group (H₂O), allowing the adjacent carbon to be attacked by a nucleophile. pearson.com | Conversion to alkyl halide |

Role of Intramolecular and Intermolecular Hydrogen Bonding on Reactivity

Hydrogen bonding plays a significant role in the reactivity of ether-alcohols. The hydroxyl group can act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O), while the ether oxygen can only act as a hydrogen bond acceptor. purdue.edu

Intermolecular Hydrogen Bonding: In the bulk liquid, molecules of this compound can form intermolecular hydrogen bonds with each other. This association affects physical properties like boiling point and viscosity. From a reactivity standpoint, these interactions can influence the availability of the hydroxyl group to react. Solvation of the hydroxyl group by other alcohol molecules or a protic solvent can modulate its nucleophilicity.

Intramolecular Hydrogen Bonding: It is possible for a hydrogen bond to form between the hydroxyl hydrogen and the ether oxygen within the same molecule, forming a cyclic-like structure. The feasibility of this depends on the conformation of the molecule and the resulting distance and angle between the donor and acceptor atoms. The formation of an intramolecular hydrogen bond can decrease the availability of the hydroxyl proton for intermolecular interactions and may influence the acidity and nucleophilicity of the hydroxyl group.

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The reactivity of this compound can be significantly enhanced in the presence of acidic or basic catalysts.

Acid-Catalyzed Transformations:

In the presence of a strong acid (e.g., HBr, HI), both the ether and alcohol functional groups can be protonated. masterorganicchemistry.com A key reaction for ethers under strong acidic conditions is cleavage of the C-O bond. msu.eduwikipedia.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

The subsequent step is a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻). libretexts.org The mechanism of this attack can be either SN1 or SN2, depending on the structure of the ether. wikipedia.org

Attack at the ethyl group carbon: This would be an SN2 reaction, as it involves a primary carbon. The nucleophile attacks the less sterically hindered carbon of the protonated ether. libretexts.org

Attack at the cyclohexyl group carbon: Cleavage at the secondary carbon of the cyclohexyl ring could proceed via an SN1 or SN2 mechanism, though SN2 is generally slower at secondary carbons. chemistrysteps.com

The primary alcohol can also be protonated and subsequently displaced by a halide ion to form an alkyl halide, or it could undergo acid-catalyzed dehydration to form an alkene, although the latter typically requires higher temperatures. libretexts.orgbritannica.com

Base-Catalyzed Transformations:

In the presence of a strong base (e.g., NaH, NaNH₂), the hydroxyl group is the most acidic proton and will be deprotonated to form a sodium alkoxide. purdue.edu This alkoxide is a much stronger nucleophile than the parent alcohol.

The resulting alkoxide can then participate in various nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where the alkoxide attacks an alkyl halide to form a new ether. libretexts.orgbyjus.com The formation of the alkoxide significantly enhances the nucleophilicity of the oxygen atom, allowing it to react with a wide range of electrophiles.

Table 3: Summary of Catalyzed Transformations

| Catalyst | Reactive Site | Initial Step | Potential Products |

| Acid (e.g., HI) | Ether Oxygen | Protonation of the ether oxygen. masterorganicchemistry.comchemistrysteps.com | 4-Methylcyclohexanol (B52717), 1-iodo-2-(4-methylcyclohexoxy)ethane, 4-methyl-1-iodocyclohexane, ethylene (B1197577) glycol. |

| Base (e.g., NaH) | Hydroxyl Group | Deprotonation to form an alkoxide. purdue.edu | Sodium 2-(4-methylcyclohexoxy)ethan-1-olate, which can then be used in reactions like the Williamson ether synthesis. libretexts.orgbyjus.com |

Stereoselectivity and Regioselectivity in Chemical Reactions Involving the Compound

The molecular structure of this compound, featuring a substituted cyclohexane ring, inherently dictates the stereochemical and regiochemical outcomes of its chemical transformations. The conformational rigidity of the cyclohexane chair form, combined with the steric and electronic nature of the methyl and 2-hydroxyethoxy substituents, creates a complex landscape for reagent approach and reaction pathways.

Stereoselectivity

The presence of two stereogenic centers in this compound (at C1 and C4 of the cyclohexane ring) means the compound exists as cis and trans diastereomers. Each of these diastereomers can, in turn, exist as a pair of enantiomers. The spatial arrangement of the methyl group and the ethoxyethanol side chain significantly influences the stereochemical course of subsequent reactions. This is primarily due to the steric hindrance imposed by these groups in their preferred equatorial positions, which guides the trajectory of incoming reagents. libretexts.org

In a hypothetical scenario, consider the oxidation of the primary alcohol of this compound to an aldehyde, followed by a nucleophilic addition, for instance, with a Grignard reagent (e.g., methylmagnesium bromide). This reaction would form a new chiral center on the side chain. The pre-existing chirality of the 4-methylcyclohexoxy moiety is expected to direct the nucleophilic attack, leading to a preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselectivity, arises because the transition states leading to the different diastereomeric products are not equal in energy. The transition state that minimizes steric interactions between the bulky cyclohexane ring and the approaching nucleophile will be favored.

For the trans isomer of this compound, where both large substituents are likely in equatorial positions to maximize stability, the cyclohexane ring presents a significant steric shield. spcmc.ac.in A nucleophile would preferentially attack the aldehyde from the less hindered face, leading to a predictable diastereomeric excess (d.e.). A similar, albeit potentially different, diastereoselectivity would be anticipated for the cis isomer due to its unique three-dimensional arrangement.

Table 5.4.1: Hypothetical Diastereoselectivity in the Grignard Reaction of Oxidized this compound

| Starting Isomer | Major Diastereomer Product | Minor Diastereomer Product | Hypothetical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| trans-2-(4-Methylcyclohexoxy)acetaldehyde | (R)-1-(trans-4-Methylcyclohexoxy)propan-2-ol | (S)-1-(trans-4-Methylcyclohexoxy)propan-2-ol | ~75% |

| cis-2-(4-Methylcyclohexoxy)acetaldehyde | (R)-1-(cis-4-Methylcyclohexoxy)propan-2-ol | (S)-1-(cis-4-Methylcyclohexoxy)propan-2-ol | ~60% |

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In this compound, regioselectivity can be observed in reactions involving the cyclohexane ring. For example, in a free-radical halogenation reaction, the substitution of a hydrogen atom on the cyclohexane ring would not be random.

The regiochemical outcome is governed by the relative stability of the potential radical intermediates. Tertiary radicals are more stable than secondary radicals. Therefore, the hydrogen atom at the C4 position, being a tertiary carbon, would be a prime target for abstraction. However, the large 2-hydroxyethoxy group at C1 and the methyl group at C4 can sterically hinder access to certain positions, influencing the product distribution.

For instance, in an E2 elimination reaction, if the hydroxyl group were converted into a good leaving group, the regioselectivity would be strictly controlled by the conformational requirements of the cyclohexane ring. chemistrysteps.comlibretexts.org An E2 elimination requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.org Depending on the stereochemistry (cis or trans) of the starting material, only specific β-hydrogens can achieve the necessary axial orientation for elimination to occur, potentially leading to the formation of a less substituted (Hofmann) product over the more substituted (Zaitsev) product. libretexts.orglibretexts.org

Table 5.4.2: Predicted Product Distribution in a Hypothetical Radical Bromination of trans-2-(4-Methylcyclohexoxy)ethanol

| Position of Bromination | Product | Predicted Relative Yield | Controlling Factors |

|---|---|---|---|

| C4 | 2-((4-Bromo-4-methylcyclohexyl)oxy)ethanol | Major | Formation of a stable tertiary radical. |

| C1 | 2-((1-Bromo-4-methylcyclohexyl)oxy)ethanol | Minor | Steric hindrance from the ethoxyethanol group. |

| C2/C6 | 2-((2-Bromo-4-methylcyclohexyl)oxy)ethanol | Moderate | Secondary radical stability, less steric hindrance than C1. |

| C3/C5 | 2-((3-Bromo-4-methylcyclohexyl)oxy)ethanol | Moderate | Secondary radical stability. |

Chemical Transformations and Synthetic Derivatization of 2 4 Methylcyclohexoxy Ethanol

Functional Group Interconversions of the Hydroxyl Group

The terminal primary hydroxyl group is the most reactive site on the 2-(4-Methylcyclohexoxy)ethanol molecule and is amenable to a variety of chemical transformations.

Esterification and Further Etherification Reactions

Esterification: The primary alcohol group can readily undergo esterification when reacted with carboxylic acids, acid anhydrides, or acyl chlorides. chemguide.co.uk The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible process where water is produced as a byproduct. masterorganicchemistry.com

For example, the reaction with acetic acid would yield 2-(4-methylcyclohexoxy)ethyl acetate. The general reaction is as follows: CH₃C₆H₁₀OCH₂CH₂OH + RCOOH ⇌ CH₃C₆H₁₀OCH₂CH₂OCOR + H₂O

The use of more reactive derivatives like acid anhydrides or acyl chlorides can also produce esters, often under milder conditions. chemguide.co.uk For instance, reacting this compound with ethanoyl chloride would vigorously produce the corresponding ester and hydrogen chloride gas. chemguide.co.uk

Further Etherification: While the molecule already contains an ether linkage, the terminal hydroxyl group can be further etherified. A common method for this transformation is the Williamson ether synthesis. This process involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to attack an alkyl halide. Due to the potential for side reactions, this method is most effective with primary alkyl halides.

Oxidation and Reduction Pathways of Primary Alcohols

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. youtube.com

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. youtube.com Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, converting primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org The Swern oxidation, which uses reagents like dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another method that selectively produces aldehydes from primary alcohols. youtube.com

Reaction with PCC: CH₃C₆H₁₀OCH₂CH₂OH + PCC → CH₃C₆H₁₀OCH₂CHO

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. youtube.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acidic conditions, or chromic acid (H₂CrO₄). libretexts.org These powerful reagents will oxidize the initially formed aldehyde further to the carboxylic acid level. youtube.com

Reaction with Strong Oxidant: CH₃C₆H₁₀OCH₂CH₂OH + [O] → CH₃C₆H₁₀OCH₂COOH

Secondary alcohols can be oxidized to ketones, but tertiary alcohols are generally resistant to oxidation. youtube.com

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl ring is a saturated aliphatic structure and is generally less reactive than the hydroxyl group. Reactions involving this part of the molecule typically require more forcing conditions.

Modifications of the Cyclohexyl Ring (e.g., dehydrogenation, substitution)

Dehydrogenation: Under catalytic conditions at elevated temperatures, the cyclohexyl ring can undergo dehydrogenation to form an aromatic ring. This would convert the 4-methylcyclohexyl group into a p-tolyl (4-methylphenyl) group, resulting in the formation of 2-(p-tolyloxy)ethanol. This transformation typically requires a catalyst such as palladium, platinum, or nickel.

Substitution: Free-radical substitution can occur on the cyclohexyl ring, typically in the presence of UV light. For example, reaction with halogens (e.g., Br₂) under UV irradiation could lead to the substitution of a hydrogen atom on the ring with a halogen atom. The substitution pattern can be complex, yielding a mixture of isomers.

Rearrangement Reactions

Polymerization Studies and Formation of Macromolecular Architectures

There is limited direct research on the polymerization of this compound itself. However, its structure suggests potential as a monomer or a precursor to monomers in several polymerization types.

The hydroxyl group allows the molecule to act as an initiator or a chain-transfer agent in certain polymerization reactions. For instance, it could initiate the ring-opening polymerization of cyclic esters like caprolactone.

Furthermore, derivatization of the hydroxyl group could create monomers for step-growth polymerization. For example, oxidation to the corresponding carboxylic acid, 2-(4-methylcyclohexoxy)acetic acid, would create a molecule that could be a co-monomer in the synthesis of polyesters or polyamides.

While the polymerization of vinylcyclohexane (B147605) has been studied using specific catalysts, this involves a vinyl group that is absent in this compound. researchgate.net The unpolymerized monomers remaining in some polymer resins can be reduced through post-polymerization treatments, for example with ethanol (B145695), to improve biocompatibility. nih.gov

Synthesis of Analogues and Homologues for Structure-Activity Relationship Investigations

The synthesis of analogues and homologues is a fundamental strategy in medicinal chemistry and materials science, aimed at establishing Structure-Activity Relationships (SAR). SAR studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity or physical properties. By creating a series of related compounds, researchers can identify the key structural features, or pharmacophores, responsible for a desired effect and optimize properties such as potency, selectivity, and metabolic stability. While extensive SAR literature specifically for this compound as a lead compound is not widely available, its structure contains key functional groups—a substituted cycloalkane ring, an ether linkage, and a primary alcohol—that are common targets for synthetic modification in SAR campaigns. The principles for its derivatization can be illustrated by examining SAR studies on other molecules with similar structural motifs.

The primary goals for synthesizing analogues of a parent compound like this compound would be to explore the influence of:

Steric Bulk and Lipophilicity: By altering the size and nature of the alkyl substituents on the cyclohexyl ring or the length of the ethanol chain.

Hydrogen Bonding Capacity: By modifying or replacing the terminal hydroxyl group.

Conformational Rigidity: By introducing elements that restrict the molecule's flexibility.

General synthetic strategies would focus on modifying three main regions of the molecule: the cyclohexyl ring, the ether linkage, and the terminal hydroxyl group.

Modification of the Terminal Hydroxyl Group

The primary alcohol is the most reactive functional group and a prime site for derivatization. Common transformations include etherification and esterification to probe the importance of the hydroxyl group as a hydrogen bond donor and to introduce a variety of functional groups.

For instance, in a study on the natural product Micheliolide (MCL), which contains a key hydroxyl group, researchers synthesized a series of ether and ester derivatives to evaluate their activity against acute myelogenous leukemia (AML) cell lines. nih.gov Masking the hydroxyl group via etherification with a methyl group or a more bulky benzyl (B1604629) group allowed for an assessment of how this change impacted cytotoxic activity. nih.gov Similarly, esterification with different acyl chlorides introduced various substituents, altering the molecule's electronic and steric properties. nih.gov

The findings from the etherification of Micheliolide are summarized below, illustrating a common approach in SAR studies.

| Compound | Modification at C4-OH | Activity against HL-60 Cell Line (IC₅₀, µM) | Activity against HL-60/A Cell Line (IC₅₀, µM) |

|---|---|---|---|

| Micheliolide (Parent) | -OH (Unmodified) | 5.5 | 6.2 |

| Analogue 2 | -OCH₃ (Methyl Ether) | 9.9 | 10.2 |

| Analogue 3 | -OCH₂Ph (Benzyl Ether) | Slightly Reduced Activity | Slightly Reduced Activity |

| Analogue 4 | -OCH₂OCH₃ (Methoxymethyl Ether) | 3.5 | 6.2 |

This data indicates that the free hydroxyl group is not essential for activity and that certain ether modifications, such as the methoxymethyl (MOM) ether, can even retain or slightly improve potency against specific cell lines. nih.gov

Modification of the Cyclohexyl Ring and Substituents

The 4-methylcyclohexyl group determines the lipophilicity and steric profile of one end of the molecule. In an SAR investigation, analogues would be synthesized where the methyl group is:

Relocated: Moved to the 2- or 3-position to investigate positional isomers.

Homologated: Replaced with larger alkyl groups (ethyl, propyl, etc.) to increase lipophilicity.

Replaced: Substituted with different functional groups (e.g., halogens, methoxy (B1213986) groups) to alter electronic properties.

A relevant example of this approach can be found in studies of 2-arylidenebenzocycloalkanones, where substituents on an aryl ring were systematically varied to determine their effect on cytotoxicity. yorku.ca Researchers found that cytotoxicity was correlated with the molar refractivity (MR), a measure of volume, and the Hammett constant (σ), a measure of electronic effects, of the substituents. yorku.ca For example, in the 2-arylidene-1-benzosuberone series, specific substitutions led to significantly enhanced potency. yorku.ca

| Compound Analogue | Substituent (R) on Arylidene Ring | General Cytotoxicity Profile |

|---|---|---|

| 3k | 4-Methoxyphenyl | Greatest cytotoxicity in the series |

| - | Unsubstituted | Baseline activity |

| - | Other varied substituents | Activity correlated negatively with σ values and positively with MR constants |

This demonstrates that both steric and electronic factors of substituents on a ring system play a critical role in biological activity. yorku.ca

Synthesis of Homologues

Homologues are members of a series of compounds that differ from each other by a repeating unit, such as a methylene (B1212753) group (-CH₂-). For this compound, homologues could be synthesized by extending the ethylene (B1197577) glycol chain, resulting in compounds like 2-(2-(4-methylcyclohexoxy)ethoxy)ethanol. This is often achieved via Williamson ether synthesis, reacting 4-methylcyclohexanol (B52717) with a haloalkoxyethanol of the desired length under basic conditions. Studying such a homologous series allows researchers to understand how properties like water solubility, lipophilicity (logP), and the spatial distance between the cyclohexyl ring and the terminal hydroxyl group influence activity. For example, in the development of liquid crystals, homologous series of 4-alkoxybenzoic acids were prepared by varying the length of an n-alkyl chain to systematically study the effect on mesophase behavior. researchgate.net This principle of homologation is directly transferable to the optimization of bioactive molecules.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Building Block in Complex Organic Syntheses

Organic building blocks are fundamental molecules utilized in the construction of more complex chemical structures. nih.govvulcanchem.com The bifunctional nature of 2-(4-Methylcyclohexoxy)ethanol, possessing both a reactive hydroxyl group and a chemically stable ether linkage, positions it as a potentially valuable synthon in multi-step organic syntheses.

The hydroxyl group can be readily converted into a variety of other functional groups. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid, esterification to introduce ester moieties, or conversion to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. These transformations would allow for the incorporation of the 4-methylcyclohexoxyethyl fragment into larger, more complex molecules.

The 4-methylcyclohexyl group provides a bulky, lipophilic scaffold. This feature can be exploited to modify the solubility, steric environment, and conformational properties of target molecules. In the synthesis of pharmaceutical intermediates, for example, the incorporation of such a group could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While direct examples involving this compound are not readily found, the synthesis of complex molecules often involves the strategic use of such bifunctional building blocks to achieve desired molecular architectures and properties.

Role as a Specialized Solvent or Reaction Medium in Specific Chemical Processes

The amphiphilic character of this compound, arising from its polar hydroxyl group and nonpolar 4-methylcyclohexyl moiety, suggests its potential as a specialized solvent or co-solvent in certain chemical reactions. vulcanchem.com This dual nature could be advantageous in reactions where reactants with differing polarities need to be solubilized.

For instance, in organometallic chemistry, the choice of solvent is crucial for the stability and reactivity of organometallic reagents. While protic solvents like ethanol (B145695) are generally incompatible with highly basic reagents such as Grignard reagents, libretexts.orgquora.com ether linkages are typically stable. The ether functionality in this compound could potentially coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. Its higher boiling point compared to common ether solvents like diethyl ether or tetrahydrofuran (B95107) could also be beneficial for reactions requiring elevated temperatures.

Furthermore, in the synthesis of nanoparticles, the solvent system plays a critical role in controlling particle size, morphology, and stability. laballey.comgoogle.com Alcohols like ethanol are often used as solvents and reducing agents in these syntheses. google.com The specific structure of this compound might offer unique advantages in controlling nucleation and growth processes due to its steric bulk and specific solvation properties.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The hydroxyl group of this compound can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The 4-methylcyclohexyl group can engage in hydrophobic and van der Waals interactions.

This combination of functionalities could enable this compound or its derivatives to act as guests in host-guest systems. For example, the cyclohexyl moiety could fit into the cavity of a cyclodextrin (B1172386) or a calixarene (B151959) host, with the ethoxyethanol chain providing a site for further functionalization or interaction. Such host-guest complexes have applications in areas like drug delivery, catalysis, and sensing.

The self-assembly of molecules is a fundamental concept in supramolecular chemistry. While studies on ethanol have shown its ability to participate in self-assembly processes under specific conditions, nih.govchemrxiv.org the more complex structure of this compound could lead to the formation of more intricate and potentially functional supramolecular structures.

Development of Novel Materials with Tailored Chemical Properties

The functional groups of this compound make it a candidate for incorporation into polymeric materials, leading to the development of novel materials with specific properties. The hydroxyl group can be used as an initiation site for ring-opening polymerization or can be derivatized into a polymerizable group, such as an acrylate (B77674) or methacrylate.

By incorporating the this compound moiety as a side chain in a polymer, the properties of the resulting material can be tailored. The bulky and hydrophobic 4-methylcyclohexyl group would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer. It could also influence the material's surface properties, such as hydrophobicity and adhesion.

The development of functional polymers for applications like coatings, adhesives, and biomedical devices often relies on the use of monomers with specific functionalities. mdpi.comnbinno.com For example, the hydroxyl group could serve as a cross-linking site to create thermosetting materials or be used to attach other functional molecules after polymerization. While direct polymerization of this compound is not documented, its potential as a monomer or a modifying agent in polymer synthesis is an area for future exploration.

Environmental Fate and Transformation Pathways of 2 4 Methylcyclohexoxy Ethanol

Chemical Degradation Mechanisms in Aquatic and Soil Environments

In aquatic and soil environments, the primary abiotic chemical degradation mechanism for many organic compounds is hydrolysis. However, the aliphatic ether bond (C-O-C) in 2-(4-Methylcyclohexoxy)ethanol is known to be highly stable and resistant to cleavage by water under typical environmental conditions of temperature and pH (pH 5-9). nist.govwikipedia.org Ether cleavage generally requires acid catalysis and more extreme conditions than are found in most natural ecosystems. wikipedia.orgresearchgate.net

| Environmental Compartment | Degradation Process | Expected Rate | Significance |

|---|---|---|---|

| Aquatic Systems (pH 5-9) | Hydrolysis | Very Slow / Negligible | Insignificant pathway |

| Soil (Abiotic) | Hydrolysis | Very Slow / Negligible | Insignificant pathway |

Atmospheric Oxidation Pathways and Identification of Transformation Products

The oxidation mechanism proceeds via hydrogen atom abstraction by the OH radical from various positions on the molecule. The most probable sites of attack are the carbon atoms alpha to the ether oxygen and the hydroxyl group, as well as the tertiary carbon on the cyclohexane (B81311) ring, due to the activating effects of the adjacent oxygen atoms and alkyl substitution.

Initiation and Radical Formation:

H-abstraction: An OH radical abstracts a hydrogen atom, forming a water molecule and one of several possible carbon-centered radicals.

Oxygen Addition: The resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form an organic peroxy radical (RO₂•).

Propagation and Transformation Product Formation: The fate of the peroxy radical depends on ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ).

In high-NOₓ environments: The peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions such as unimolecular decomposition (e.g., ring-opening) or reaction with O₂ to yield carbonyl compounds.

In low-NOₓ environments: The peroxy radical primarily reacts with the hydroperoxyl radical (HO₂•) or other RO₂• radicals. These reactions lead to the formation of stable products like hydroperoxides (ROOH), alcohols (ROH), and carbonyls.

Based on studies of cyclohexanol (B46403) oxidation, ring-opening is a plausible pathway, leading to the formation of dicarbonyl compounds such as substituted hexanedials. researchgate.net Oxidation at the ethoxy chain would lead to the formation of aldehydes and carboxylic acids.

| Reaction Site | Intermediate Radical | Potential Transformation Products |

|---|---|---|

| Ethoxy Chain (alpha to -OH) | 2-(4-Methylcyclohexoxy)-1-hydroxyethyl radical | 2-(4-Methylcyclohexoxy)acetaldehyde, 4-Methylcyclohexanone (B47639), Glyoxal (B1671930) |

| Ethoxy Chain (alpha to ether) | 1-(4-Methylcyclohexoxy)-2-hydroxyethyl radical | 4-Methylcyclohexyl formate, Formaldehyde |

| Cyclohexane Ring (alpha to ether) | 2-Hydroxyethoxy-(4-methyl)cyclohexyl radical | 2-(2-Hydroxyethoxy)-4-methylcyclohexanone |

| Cyclohexane Ring (tertiary C-H) | 2-(1-Hydroxy-4-methylcyclohexoxy)ethanol radical | Ring-opened dicarbonyls (e.g., 6-(2-hydroxyethoxy)-3-methyl-6-oxo-hexanal) |

Biotransformation Mechanisms by Microorganisms (focus on chemical pathways)

Biodegradation is a primary pathway for the removal of this compound from soil and aquatic environments. nih.govdtic.mil Microorganisms such as bacteria and fungi possess enzymatic systems capable of transforming and mineralizing glycol ethers. nih.govnih.gov The biotransformation likely proceeds through two main competing chemical pathways: oxidation of the primary alcohol and cleavage of the ether bond. researchgate.netresearchgate.net

Pathway A: Oxidation of the Alcohol Group This pathway is common for primary alcohols and involves a two-step oxidation.

Alcohol Dehydrogenation: The terminal hydroxyl group is oxidized to an aldehyde, forming 2-(4-Methylcyclohexoxy)acetaldehyde. This reaction is typically catalyzed by an alcohol dehydrogenase (ADH). researchgate.net

Aldehyde Dehydrogenation: The resulting aldehyde is rapidly oxidized to a carboxylic acid, 2-(4-Methylcyclohexoxy)acetic acid, by an aldehyde dehydrogenase (ALDH). nih.gov This acidic metabolite may then undergo subsequent ether cleavage.

Pathway B: Enzymatic Ether Cleavage The stable ether bond can be cleaved by specialized enzymes. nih.gov This process can occur on the parent molecule or on its oxidized metabolites.

Hydroxylation: A common mechanism for initiating ether cleavage involves the enzymatic hydroxylation of a carbon atom adjacent to the ether oxygen, catalyzed by a monooxygenase. This forms an unstable hemiacetal intermediate.

Hemiacetal Decomposition: The hemiacetal spontaneously decomposes, breaking the ether bond and yielding two separate molecules: 4-methylcyclohexanol (B52717) and glyoxal (or its hydrated form).

Direct Cleavage: Alternatively, specific β-etherase enzymes, found in some bacteria, can directly catalyze the cleavage of the C-O bond, often following an initial oxidation step at an adjacent carbon. rsc.orgresearchgate.net

The resulting intermediates, 4-methylcyclohexanol and two-carbon compounds like glyoxal or glycolate, are common metabolic products that can be readily assimilated by microorganisms and funneled into central metabolic pathways like the TCA cycle. researchgate.netresearchgate.net

| Pathway | Key Enzyme Class | Initial Intermediate | Subsequent Products |

|---|---|---|---|

| Alcohol Oxidation | Alcohol/Aldehyde Dehydrogenase | 2-(4-Methylcyclohexoxy)acetaldehyde | 2-(4-Methylcyclohexoxy)acetic acid |

| Ether Cleavage | Monooxygenase / β-Etherase | Unstable Hemiacetal | 4-Methylcyclohexanol, Glyoxal |

Photochemical Decomposition Pathways and Reaction Intermediates